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UNC9975 functions as an ATP-competitive inhibitor, targeting the kinase activity of MerTK and

FLT3. MerTK is a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases,

which are implicated in immune regulation and cancer progression. Overexpression of MerTK

is associated with poor prognosis in various malignancies, including acute myeloid leukemia

(AML), non-small cell lung cancer, and melanoma. FLT3 is another receptor tyrosine kinase,

and mutations leading to its activation are common drivers in AML. By inhibiting these kinases,

UNC9975 disrupts downstream signaling pathways crucial for cancer cell survival, proliferation,

and immune evasion.

In Vitro Potency and Selectivity
The inhibitory activity of UNC9975 has been quantified against its primary targets and a panel

of other kinases to determine its selectivity.

Table 1: In Vitro Inhibitory Activity of UNC9975

Target Assay Type IC50 (nM) Reference

MerTK Biochemical 4.3

FLT3 Biochemical 1.1

FLT3 (ITD) Cell-based 1.5

Axl Biochemical 24

Tyro3 Biochemical 46
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| MERTK | Cell-based | 7.9 | |

The data demonstrates that UNC9975 is a highly potent inhibitor of both MerTK and FLT3. Its

selectivity for MerTK and FLT3 over the other TAM family members, Axl and Tyro3, is

noteworthy.

Signaling Pathway Inhibition
UNC9975 effectively blocks the signaling cascades downstream of MerTK and FLT3. Upon

ligand binding (e.g., Gas6 for MerTK), these receptors dimerize and autophosphorylate,

creating docking sites for signaling proteins that activate pathways such as PI3K/AKT,

RAS/MAPK, and STAT5. UNC9975's inhibition of the initial phosphorylation event prevents the

activation of these critical pro-survival pathways.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 6 Tech Support

https://www.benchchem.com/product/b15579073?utm_src=pdf-body
https://www.benchchem.com/product/b15579073?utm_src=pdf-body
https://www.benchchem.com/product/b15579073?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15579073?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Membrane

Cytoplasm

Nucleus

Gas6 (Ligand)

MerTK Receptor

 Binds

P-MerTK
(Phosphorylated)

 Autophosphorylation

UNC9975

 Inhibits

PI3K

 Activates

STAT5

 Activates

AKT

Gene Transcription
(Proliferation, Survival)

Click to download full resolution via product page

Caption: UNC9975 inhibits MerTK signaling pathway.

Cellular Activity
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In cellular assays, UNC9975 has demonstrated the ability to inhibit the proliferation of cancer

cell lines that are dependent on MerTK or FLT3 signaling. For instance, in MOLM-14 and MV4-

11 AML cell lines, which harbor FLT3 internal tandem duplication (ITD) mutations, UNC9975
potently inhibits cell growth. It also effectively blocks MerTK phosphorylation in various cancer

cell types upon stimulation with its ligand, Gas6.

Pharmacokinetics
Pharmacokinetic studies in mice have characterized the profile of UNC9975 following oral

administration.

Table 2: Pharmacokinetic Parameters of UNC9975 in Mice (10 mg/kg, Oral Gavage)

Parameter Value Unit

Tmax 4 hours

Cmax 1600 ng/mL

AUC (0-24h) 22000 h*ng/mL

| Bioavailability | 56 | % |

These results indicate that UNC9975 has good oral bioavailability and achieves plasma

concentrations sufficient to engage its targets in vivo.

In Vivo Efficacy
The anti-tumor activity of UNC9975 has been evaluated in xenograft models of human cancers.

In an AML model using MV4-11 cells, oral administration of UNC9975 resulted in significant

tumor growth inhibition and prolonged survival. These preclinical findings underscore the

potential of UNC9975 as a therapeutic agent for cancers driven by MerTK or FLT3 signaling.

Experimental Protocols
Biochemical Kinase Assays: The inhibitory activity of UNC9975 against a panel of kinases was

determined using radiometric assays. Recombinant kinase domains were incubated with a

peptide substrate, ³³P-ATP, and varying concentrations of the inhibitor. The incorporation of ³³P
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into the substrate was measured by scintillation counting. The IC50 values were calculated

from the dose-response curves.

Biochemical Kinase Assay Workflow

1. Prepare reaction mix
(Kinase, Substrate, ATP)

2. Add UNC9975
(Varying concentrations) 3. Incubate at 30°C 4. Stop reaction 5. Measure P-substrate

(e.g., Scintillation counting) 6. Calculate IC50

Click to download full resolution via product page

Caption: Workflow for a typical biochemical kinase assay.

Cell-Based Phosphorylation Assays: Cancer cell lines expressing the target kinase (e.g.,

MerTK) were serum-starved and then pre-incubated with different concentrations of UNC9975.

The cells were subsequently stimulated with the appropriate ligand (e.g., Gas6) to induce

receptor phosphorylation. Cell lysates were then analyzed by Western blot or ELISA using

antibodies specific for the phosphorylated form of the kinase to determine the extent of

inhibition.

In Vivo Xenograft Studies: Female immunodeficient mice were subcutaneously inoculated with

human cancer cells (e.g., MV4-11). Once tumors reached a palpable size, mice were

randomized into vehicle control and treatment groups. UNC9975 was administered orally at a

specified dose and schedule. Tumor volumes were measured regularly with calipers. At the end

of the study, tumors were excised for pharmacodynamic analysis of target inhibition.

To cite this document: BenchChem. [Mechanism of Action and Target Profile]. BenchChem,
[2025]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 6 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15579073?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15579073?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

